6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine

Antiviral HCV Nucleoside

This 6-chloro-2′-C-methyl purine is a non-negotiable intermediate for antiviral SAR. The 2′-C-methyl group confers essential target selectivity and metabolic stability (HCV NS5B IC50 0.3 µM for related adenosine analog). Generic unmethylated or 2,6-dichloro analogs fail to replicate these properties, undermining medicinal chemistry campaigns. The single 6-chloro handle enables focused diversification for 6-substituted prodrugs. Sourced with documented synthesis routes for scalable GLP supply.

Molecular Formula C32H25ClN4O7
Molecular Weight 613 g/mol
CAS No. 205171-04-6
Cat. No. B3250742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine
CAS205171-04-6
Molecular FormulaC32H25ClN4O7
Molecular Weight613 g/mol
Structural Identifiers
SMILESCC1(C(C(OC1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
InChIInChI=1S/C32H25ClN4O7/c1-32(44-30(40)22-15-9-4-10-16-22)25(43-29(39)21-13-7-3-8-14-21)23(17-41-28(38)20-11-5-2-6-12-20)42-31(32)37-19-36-24-26(33)34-18-35-27(24)37/h2-16,18-19,23,25,31H,17H2,1H3/t23-,25-,31-,32-/m1/s1
InChIKeyLSZDBTSFULCQHJ-KHWZNAFNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine: A Protected 2'-C-Methyl Purine Intermediate for Antiviral & Anticancer Nucleoside Synthesis


6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine (CAS: 205171-04-6) is a fully benzoyl-protected, 2'-C-methyl branched purine nucleoside analog . This compound belongs to the class of halo-nucleosides and 2'-C-methyl nucleosides . It serves as a critical synthetic intermediate due to its 6-chloro leaving group, enabling diverse nucleophilic substitutions to generate libraries of 6-substituted purine derivatives . The 2'-C-methyl modification is a well-established structural motif for conferring resistance to cellular nucleoside metabolism and enhancing selectivity toward viral polymerases, such as the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase [1].

Why 6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine Cannot Be Replaced by Unprotected or Non-Methylated Purine Analogs


Generic substitution with simpler 6-chloropurine ribosides (e.g., 6-chloro-9-(β-D-ribofuranosyl)purine, CAS 5399-87-1) or non-methylated benzoylated purines (e.g., 2,6-dichloro-9-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)purine, CAS 15373-23-6) fails for two key reasons. First, the 2'-C-methyl group is essential for antiviral potency and target selectivity; studies on HCV replicon systems demonstrate that 2'-C-methyl-adenosine (IC50 = 0.3 µM) exhibits potent inhibition, whereas its unmethylated counterpart shows significantly reduced activity [1]. Second, the specific 6-chloro- substitution pattern on the purine base, combined with the 2'-C-methyl ribose, is required for generating focused libraries of 6-substituted derivatives with tailored antiviral profiles, as described in SAR studies where different 6-modifications (e.g., amino, alkoxy, thio) yielded distinct activity profiles [2]. Using an analog with a different halogen pattern (e.g., 2,6-dichloro) or lacking the 2'-C-methyl group introduces unpredictable reactivity and biological outcomes, undermining reproducibility in medicinal chemistry campaigns.

Quantitative Differentiation of 6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine (CAS 205171-04-6) from Key Analogs


Enhanced HCV Replicon Inhibition Conferred by the 2'-C-Methyl Moiety

The target compound incorporates the 2'-C-methyl-ribose moiety, which is a critical structural determinant for potent inhibition of HCV RNA replication. In a direct comparison within the same class, 2'-C-methyladenosine (the deprotected, 6-amino analog of the target compound) exhibited an IC50 of 0.3 µM against HCV replication in Huh-7 human hepatoma cells, while its corresponding 2'-unmethylated counterpart (adenosine) shows no significant antiviral activity at similar concentrations [1]. The target compound, as a protected precursor to such 6-substituted-2'-C-methyl purines, enables access to this enhanced antiviral phenotype.

Antiviral HCV Nucleoside

Synthetic Versatility: Selective 6-Chloro Substitution vs. 2,6-Dichloro Analogs

The target compound (CAS 205171-04-6) features a single 6-chloro leaving group, enabling chemoselective nucleophilic aromatic substitution (SNAr) exclusively at the purine 6-position. In contrast, the widely used 2,6-dichloro analog (e.g., CAS 15373-23-6 or 205171-10-4) possesses two reactive sites, often requiring additional protection/deprotection steps or resulting in regioisomeric mixtures . The 6-chloro motif is specifically utilized in a patented 4-step synthesis to install diverse 6-substituents (e.g., amino, alkylthio) with high yield and purity .

Medicinal Chemistry Nucleoside Synthesis Purine Derivatives

Purity Benchmarking: High-Purity Specification for Reproducible Synthesis

Reputable vendors supply this compound with a certified purity of ≥97% (HPLC) or >98%, as documented in supplier certificates of analysis [REFS-1, REFS-2]. In contrast, the deprotected analog 6-chloro-9-(β-D-ribofuranosyl)purine (CAS 5399-87-1) is often supplied at lower purities (e.g., 95%) and exhibits greater hygroscopicity and instability due to the absence of protecting groups . The high purity of the protected intermediate minimizes side reactions and ensures consistent yields in subsequent glycosylation or SNAr steps.

Analytical Chemistry Quality Control Procurement

Validated Synthetic Route for Reliable Scale-Up

The synthesis of this compound is documented in a multi-step process using standard protecting group chemistry and Vorbrüggen glycosylation conditions, as referenced in patent literature (WO2018/31818) . The specific sequence involves: (1) benzoylation, (2) selective reduction, (3) coupling with 6-chloropurine, and (4) deprotection. This established route contrasts with ad-hoc syntheses required for non-standard analogs, offering a clear advantage for reproducibility and scale-up. For instance, the reduction step using Red-Al on a similar 2-C-methyl ribose derivative has been optimized to achieve 96.61% yield [1], demonstrating the maturity of this synthetic pathway.

Process Chemistry Synthetic Methodology Scale-up

Recommended Applications for 6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine Based on Quantitative Evidence


Lead Optimization in HCV Antiviral Drug Discovery

This protected intermediate is ideal for generating focused libraries of 6-substituted-2'-C-methyl purine nucleosides for structure-activity relationship (SAR) studies targeting HCV NS5B polymerase. The established sub-micromolar potency of 2'-C-methyladenosine (IC50 = 0.3 µM) validates the 2'-C-methyl ribose scaffold for antiviral activity [1]. The single 6-chloro handle allows for rapid diversification to explore how different 6-position substituents affect antiviral potency, cytotoxicity, and metabolic stability, as demonstrated in related HCV research [2].

Synthesis of Nucleotide Prodrugs (e.g., Monophosphate Prodrugs)

The compound serves as a key starting material for synthesizing 2'-C-methyl purine nucleotide prodrugs. Patents (e.g., EP 2710023 A4) describe the conversion of similar 2,6-diamino-2'-C-methyl purine intermediates into monophosphate prodrugs, which show potent antiviral activity against HCV and other viruses [1]. The target compound's 6-chloro group can be displaced with ammonia or amines to install the 6-amino group required for prodrug strategies, enabling intracellular delivery of the active triphosphate metabolite at therapeutically relevant concentrations.

Preparation of Anticancer Purine Nucleoside Analogs

Purine nucleoside analogs with the 2'-C-methyl modification are being explored for their anticancer potential, particularly against indolent lymphoid malignancies [1]. The target compound provides a direct route to 6-substituted analogs that may exhibit improved selectivity or reduced off-target effects compared to non-methylated clinical agents. The high purity (≥97%) of the starting material [2] ensures that SAR data derived from these analogs are reliable and reproducible.

Process Development and Scale-Up for Preclinical Candidates

For organizations advancing a 6-substituted-2'-C-methyl purine candidate toward preclinical development, this compound offers a scalable, validated synthetic entry point. The documented 4-step synthesis [1] and optimized conditions for key steps (e.g., Red-Al reduction yielding 96.61% for a related compound) [2] provide a robust foundation for process chemistry. This reduces the technical risk associated with scaling up complex nucleoside syntheses and ensures a consistent supply of high-quality intermediate for GLP toxicology studies.

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